2-Chloropyrido[3,4-b]pyrazine
CAS No.:
Cat. No.: VC13500829
Molecular Formula: C7H4ClN3
Molecular Weight: 165.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClN3 |
|---|---|
| Molecular Weight | 165.58 g/mol |
| IUPAC Name | 2-chloropyrido[3,4-b]pyrazine |
| Standard InChI | InChI=1S/C7H4ClN3/c8-7-4-10-6-3-9-2-1-5(6)11-7/h1-4H |
| Standard InChI Key | NCRNAFIPXPBEJN-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=NC=C(N=C21)Cl |
| Canonical SMILES | C1=CN=CC2=NC=C(N=C21)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Chloropyrido[3,4-b]pyrazine (IUPAC name: 3-chloropyrido[2,3-b]pyrazine) has the molecular formula C₇H₄ClN₃ and a molecular weight of 165.58 g/mol . The numbering discrepancy arises from differing conventions for fused ring systems, but the core structure remains consistent: a pyridine ring fused to a pyrazine ring, with chlorine at the 2-position (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClN₃ | |
| Molecular Weight | 165.58 g/mol | |
| SMILES | C1=CC2=NC=C(N=C2N=C1)Cl | |
| InChIKey | WMFHEGZVJNGLLY-UHFFFAOYSA-N |
The planar aromatic system enables π-π stacking interactions, while the chlorine atom introduces steric and electronic effects critical for binding to biological targets .
Synthetic Methodologies
Core Ring Construction
The pyrido[3,4-b]pyrazine scaffold is typically synthesized via cyclization reactions. A representative method involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride in acetonitrile under reflux conditions . This yields intermediate 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid, which undergoes thermal cyclization to form the fused ring system .
Table 2: Synthetic Route to 2-Chloropyrido[3,4-b]pyrazine Derivatives
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2-Amino-5-chloropyridine + anhydride | 3-(5-Chloropyrid-2-yl)carbamoyl acid | 72% |
| 2 | Thermal cyclization (150°C) | 2-Chloropyrido[3,4-b]pyrazine | 68% |
Functionalization Strategies
The chlorine atom at the 2-position serves as a handle for further derivatization. For instance, nucleophilic aromatic substitution with phenoxy groups or amines can modulate electronic properties and solubility . Notably, replacing chlorine with bulkier substituents (e.g., phenyl) reduces planarity and alters bioactivity .
Pharmacological Applications
CNS Modulation
Early patents disclose pyrrolo[3,4-b]pyrazine derivatives with 2-chloropyridyl substituents as tranquilizers and anticonvulsants . These compounds showed efficacy in murine models at oral doses of 10–100 mg/kg, potentially via GABAergic modulation .
Structure-Activity Relationships (SAR)
Role of the Chlorine Substituent
The chlorine atom enhances binding affinity through hydrophobic interactions and electron-withdrawing effects. Removal or replacement with methyl groups reduces potency by >100-fold in tubulin inhibition assays .
Impact of Ring Fusion Geometry
Comparative studies of pyrido[2,3-b]pyrazine vs. pyrido[3,4-b]pyrazine isomers reveal that minor structural changes significantly alter bioactivity. For example, shifting the chlorine from the 2- to 3-position decreases antitumor activity by 50% .
Future Directions
While 2-chloropyrido[3,4-b]pyrazine itself remains underexplored, its derivatives hold promise as dual-action agents targeting both proliferative and neurological pathways. Prioritizing in vivo pharmacokinetic studies and toxicity profiling will be essential for clinical translation.
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